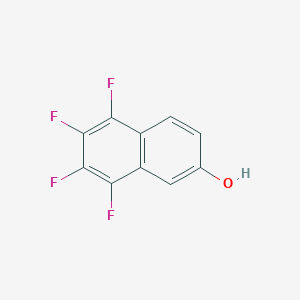
5,6,7,8-Tetrafluoronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrafluoronaphthalen-2-ol is a fluorinated aromatic compound derived from naphthalene It is characterized by the presence of four fluorine atoms at positions 5, 6, 7, and 8, and a hydroxyl group at position 2 on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrafluoronaphthalen-2-ol typically involves the fluorination of naphthalene derivatives. One common method is the direct fluorination of naphthalen-2-ol using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available naphthalene derivatives. The process includes steps such as halogenation, hydroxylation, and selective fluorination. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrafluoronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form tetrahydronaphthalenes.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and are carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrafluoronaphthalen-2-one.
Reduction: Formation of 5,6,7,8-tetrafluorotetrahydronaphthalen-2-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrafluoronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with improved bioavailability and metabolic stability.
Industry: Utilized in the production of advanced materials such as fluorinated polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrafluoronaphthalen-2-ol involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and selectivity towards specific biological targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
5,6,7,8-Tetrahydroxyflavone: Contains hydroxyl groups instead of fluorine atoms, leading to distinct biological activities and applications.
Uniqueness
5,6,7,8-Tetrafluoronaphthalen-2-ol is unique due to the presence of multiple fluorine atoms, which impart enhanced stability, lipophilicity, and electron-withdrawing effects. These properties make it a valuable compound for designing molecules with specific chemical and biological functions.
Eigenschaften
Molekularformel |
C10H4F4O |
|---|---|
Molekulargewicht |
216.13 g/mol |
IUPAC-Name |
5,6,7,8-tetrafluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H4F4O/c11-7-5-2-1-4(15)3-6(5)8(12)10(14)9(7)13/h1-3,15H |
InChI-Schlüssel |
VXJJHZZBDYCEEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=C(C(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)

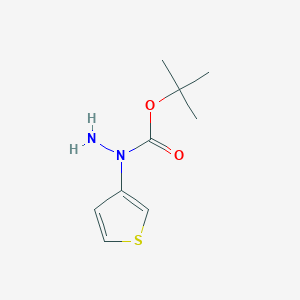
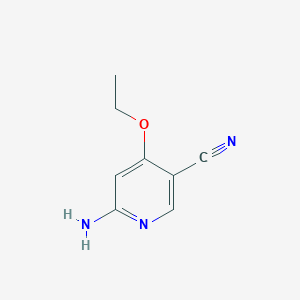
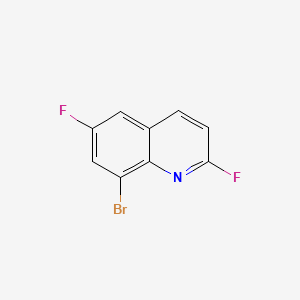
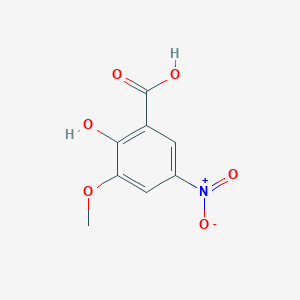
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
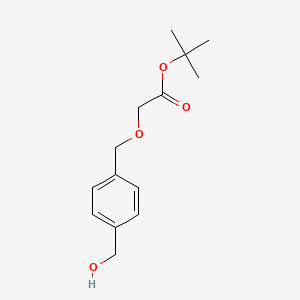
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
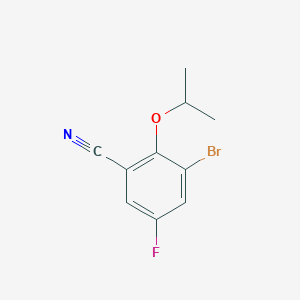

![trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)
